molecular formula C8H9ClF2O B14872078 6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride

6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride

Cat. No.: B14872078
M. Wt: 194.60 g/mol
InChI Key: CBKFGTBKVMAWIS-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[33]heptane-2-carbonyl chloride is a chemical compound characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride typically involves the use of a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route includes several steps, such as cyclization and functional group transformations, to achieve the desired spirocyclic structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or other reduced products.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield amides, esters, or thioesters, while reduction reactions can produce alcohols, and oxidation reactions can result in carboxylic acids.

Scientific Research Applications

6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure and the presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluorospiro[3.3]heptane-2-carbonyl chloride is unique due to its specific combination of a spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptane-6-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2O/c9-6(12)5-1-7(2-5)3-8(10,11)4-7/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKFGTBKVMAWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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